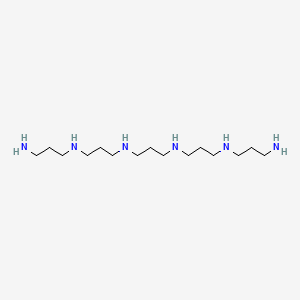![molecular formula C20H37NO2 B14501815 2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid CAS No. 62770-91-6](/img/structure/B14501815.png)
2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid is an organic compound characterized by its complex structure, which includes a carboxylic acid group, a tertiary amine, and multiple double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid typically involves multiple steps, including the formation of the hexyl chain with a dimethylamino group and the introduction of the carboxylic acid and double bonds. Common reagents used in the synthesis include alkyl halides, amines, and carboxylic acids. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the formation of double bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated compound.
Substitution: The tertiary amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or its role in drug delivery systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid involves its interaction with molecular targets such as enzymes or receptors. The tertiary amine group can form hydrogen bonds or ionic interactions with biological molecules, while the carboxylic acid group may participate in acid-base reactions. The double bonds in the structure can also undergo addition reactions, potentially leading to the formation of reactive intermediates.
Comparación Con Compuestos Similares
Similar Compounds
2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid: shares similarities with other compounds containing tertiary amine groups and carboxylic acids, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and double bonds, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
62770-91-6 |
|---|---|
Fórmula molecular |
C20H37NO2 |
Peso molecular |
323.5 g/mol |
Nombre IUPAC |
2-[6-(dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid |
InChI |
InChI=1S/C20H37NO2/c1-17(2)11-10-12-18(3)14-15-19(20(22)23)13-8-6-7-9-16-21(4)5/h11,14,19H,6-10,12-13,15-16H2,1-5H3,(H,22,23) |
Clave InChI |
TZSMOYYHFLKXOL-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CCC(CCCCCCN(C)C)C(=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[(4-methylphenyl)methoxy]-](/img/structure/B14501738.png)
![1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene](/img/structure/B14501747.png)
![N-[(4-Methoxy-2-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14501750.png)
![1-[3-(Benzenesulfinyl)phenyl]ethan-1-one](/img/structure/B14501754.png)
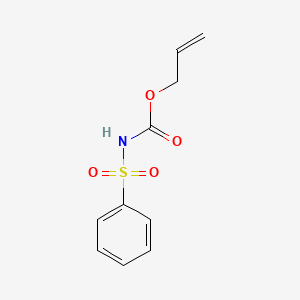
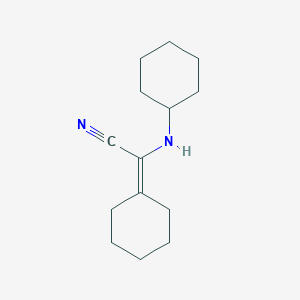
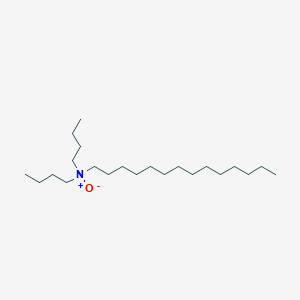
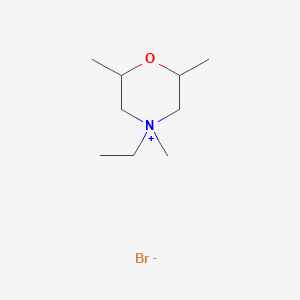
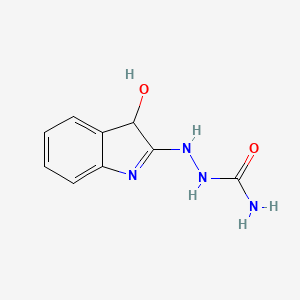
![N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide](/img/structure/B14501800.png)


methanone](/img/structure/B14501827.png)
